molecular formula C9H13NO2S B13536765 Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate

Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate

Cat. No.: B13536765
M. Wt: 199.27 g/mol
InChI Key: KSNLHRHMQFWZDS-QMMMGPOBSA-N
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Description

Ethyl (S)-3-amino-3-(thiophen-3-yl)propanoate (CAS: 167834-28-8) is a chiral β-amino ester featuring a thiophene ring at the C3 position. Its molecular formula is C₉H₁₃NO₂S, with a molecular weight of 199.27 g/mol . The compound is synthesized via a two-step process: (1) the Rodionov reaction using thiophene-3-carbaldehyde to form the β-amino acid intermediate, followed by (2) esterification with ethanol . Key physicochemical properties include a purity of ≥98% and storage recommendations at room temperature under inert conditions .

The thiophene moiety confers unique electronic and steric properties, making it valuable in drug discovery, particularly for targeting integrin receptors (e.g., αvβ6) due to its balanced lipophilicity and bioavailability . Its (S)-enantiomer is prioritized in pharmacological studies for enhanced stereoselective activity .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m0/s1

InChI Key

KSNLHRHMQFWZDS-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CSC=C1)N

Canonical SMILES

CCOC(=O)CC(C1=CSC=C1)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl (S)-3-amino-3-(thiophen-3-yl)propanoate typically follows a multi-step sequence involving:

  • Construction of the carbon backbone with the thiophene substituent,
  • Introduction of the amino group with stereochemical control,
  • Formation of the ethyl ester functional group.

One common approach is the reductive amination or amination of ethyl 3-oxo-3-(thiophen-3-yl)propanoate, where the ketoester intermediate is reacted with an appropriate amine source under controlled conditions to yield the amino ester.

Detailed Synthetic Route

Step 1: Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
  • Starting from thiophene-3-carbaldehyde, a Knoevenagel condensation with ethyl acetoacetate or Meldrum’s acid derivatives can be employed to form the ketoester intermediate.
  • Reaction conditions typically require a base catalyst and anhydrous solvents to favor condensation and avoid side reactions.
Step 2: Amination to this compound
  • The ketoester undergoes reductive amination using ammonia or a primary amine source in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Stereoselective catalysts or chiral auxiliaries may be introduced to ensure the (S)-configuration at the amino-bearing carbon.
  • Reaction parameters such as temperature, solvent (e.g., ethanol or methanol), and reaction time are optimized to maximize yield and minimize racemization.
Step 3: Purification and Characterization
  • The crude product is purified by chromatographic techniques such as silica gel column chromatography.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.

Alternative Synthetic Approaches

Research literature indicates the use of ethyl nitroacetate condensation with thiophene aldehydes followed by reduction to amino esters. This method involves:

  • Condensation of ethyl nitroacetate with thiophene-3-carbaldehyde under dehydrating conditions to form nitroacrylates.
  • Subsequent reduction of the nitro group to the amino group, often using catalytic hydrogenation or metal-based reducing agents.
  • This route can provide access to amino esters with thiophene substituents, although regioselectivity and stereoselectivity must be carefully controlled.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Outcome/Notes Reference
Knoevenagel condensation Thiophene-3-carbaldehyde, ethyl acetoacetate, base catalyst Formation of ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Reductive amination Ammonia or amine, NaBH3CN or catalytic H2, solvent (EtOH) Introduction of amino group with stereocontrol
Nitroacetate condensation Ethyl nitroacetate, thiophene-3-carbaldehyde, acetic anhydride Formation of nitroacrylates intermediate
Nitro group reduction Catalytic hydrogenation or metal reductants Conversion to amino ester
Purification Silica gel chromatography Isolation of pure stereoisomer

Research Discoveries and Optimization Insights

  • The use of stannous chloride in ethanol has been reported to simultaneously reduce nitro groups and esterify carboxylic acids in related amino ester syntheses, which may be adapted for thiophene derivatives to streamline synthesis.
  • Chiral catalysts and auxiliaries improve enantiomeric excess in the amination step, critical for biological activity.
  • Control of reaction parameters such as temperature and solvent polarity significantly impacts yield and stereochemical purity.
  • Ion-exchange resins have been employed to facilitate purification and removal of by-products during synthesis of related amino esters.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted thiophene derivatives.

Scientific Research Applications

Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Comparisons Based on Aromatic Substituents

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl (S)-3-amino-3-(thiophen-3-yl)propanoate Thiophen-3-yl 199.27 High αvβ6 integrin activity; oral bioavailability
Ethyl (±)-3-amino-3-(4-fluorophenyl)propanoate 4-Fluorophenyl 211.22 Precursor for fluorinated β-amino acids; enzymatic resolution studied
Ethyl 3-amino-3-(3-pyridyl)propanoate 3-Pyridyl 194.22 Improved solubility in polar solvents; used in αvβ6 antagonist optimization
Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate 5-Bromo-2-fluorophenyl 290.13 Enhanced halogen bonding; explored in kinase inhibitor scaffolds
Ethyl (3R)-3-amino-3-(thiophen-2-yl)propanoate Thiophen-2-yl (R-configuration) 199.27 Distinct stereochemical interactions; lower αvβ6 affinity vs. (S)-thiophen-3-yl isomer

Key Observations :

  • Thiophene vs. Phenyl/Pyridyl : The thiophen-3-yl group provides superior αvβ6 integrin binding compared to pyridyl or fluorophenyl analogs, likely due to sulfur’s electron-rich nature and optimal steric fit .
  • Halogenated Derivatives : Bromo- and fluoro-substituted phenyl analogs (e.g., 5-bromo-2-fluorophenyl) exhibit higher molecular weights and altered lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
  • Stereochemistry : The (S)-configuration in thiophen-3-yl derivatives shows enhanced bioactivity over (R)-isomers, as seen in αvβ6 antagonism studies .

Ester Group and Salt Modifications

Table 2: Impact of Ester/Salt Functionalization

Compound Name Ester/Salt Form Molecular Weight (g/mol) Key Advantages Reference
This compound Free base 199.27 Suitable for oral administration; neutral pH stability
Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride Hydrochloride salt 257.75 Improved crystallinity; enhanced solubility in aqueous media
Methyl 3-amino-3-(4-methoxyphenyl)propanoate Methyl ester 195.22 Faster hydrolysis in vivo; prodrug potential

Key Observations :

  • Hydrochloride Salts: Improve solubility and stability during storage, critical for intravenous formulations .
  • Ester Choice : Ethyl esters generally offer longer metabolic half-lives compared to methyl esters, aligning with extended-release drug designs .

Biological Activity

Ethyl (S)-3-amino-3-(thiophen-3-yl)propanoate, also referred to as ethyl 3-amino-3-(thiophen-3-yl)propanoate, is an organic compound characterized by its unique molecular structure, which includes an ethyl ester group, an amino group, and a thiophene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and anti-inflammatory effects.

  • Molecular Formula : C₁₃H₁₅N₁O₂S
  • Molecular Weight : Approximately 199.27 g/mol
  • IUPAC Name : Ethyl (3S)-3-amino-3-thiophen-3-ylpropanoate

The presence of the thiophene moiety imparts distinctive electronic properties, enhancing its interaction with various biological targets. The compound's structure suggests potential for π-π stacking and hydrogen bonding, which can influence its binding affinity to biological receptors.

Enzyme Interaction

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. This inhibition could lead to significant anti-inflammatory effects, making it a candidate for further pharmacological research. The compound has been shown to modulate enzyme activity, particularly cytochrome P450 enzymes, which are crucial in drug metabolism.

Anti-inflammatory Effects

Studies have highlighted the potential of this compound in reducing inflammation through its interaction with various biological pathways. The modulation of enzyme activity may contribute to its anti-inflammatory properties, suggesting applications in treating conditions characterized by excessive inflammation.

The mechanism of action involves the compound's ability to form hydrogen bonds with target enzymes and proteins. The amino group can interact with active sites on enzymes, while the thiophene ring may facilitate additional interactions through hydrophobic contacts. This dual interaction model enhances the compound's efficacy in modulating biological responses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Inhibition of Cytochrome P450 Enzymes :
    • This compound was identified as a potential inhibitor of CYP1A2, impacting drug metabolism significantly. This finding underscores the importance of understanding drug-drug interactions involving this compound.
  • Anti-inflammatory Studies :
    • In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in immune cells, suggesting its potential therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits cytochrome P450 enzymes (CYP1A2)
Anti-inflammatoryReduces pro-inflammatory cytokines
Protein BindingModulates enzyme activity through hydrogen bonding

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl (S)-3-amino-3-(thiophen-3-yl)propanoate?

The compound is typically synthesized via the Rodionov reaction, which involves condensation of thiophene-3-carbaldehyde with ethyl nitroacetate, followed by reduction of the nitro group to an amine. Esterification or direct enantioselective catalysis (e.g., using chiral auxiliaries) can ensure the (S)-configuration . Key steps include:

  • Step 1 : Aldol-like condensation of aldehyde and nitroacetate.
  • Step 2 : Catalytic hydrogenation (e.g., Pd/C or Ra-Ni) to reduce the nitro group to an amine.
  • Step 3 : Resolution via chiral chromatography or asymmetric synthesis to achieve enantiopurity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the thiophene moiety (δ 6.8–7.5 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm). The amine proton may appear as a broad singlet (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 240.0895 for C10_{10}H13_{13}NO2_2S).
  • X-ray Crystallography : Resolves absolute stereochemistry; SHELXL refinement is standard for small-molecule structures .

Q. How is the enantiomeric purity of this compound assessed?

Chiral HPLC or polarimetry is used. For example, a Chiralpak IA column with hexane:isopropanol (80:20) can separate enantiomers. Optical rotation ([α]D_D values) should match literature data for the (S)-enantiomer .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure elucidation?

Discrepancies in bond lengths/angles or disorder in the thiophene ring can arise. Solutions include:

  • Multi-temperature refinement : Collect data at 100 K to reduce thermal motion artifacts.
  • TWINABS for twinned crystals : Apply SHELXD/SHELXE for twinning correction .
  • Cross-validation with DFT calculations : Compare experimental geometry with optimized molecular models (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Molecular dynamics (MD) simulations or density functional theory (DFT) analyze:

  • Nucleophilic sites : The amine group’s pKa (~8.5) influences protonation states in aqueous vs. organic media.
  • Steric effects : Thiophene’s bulkiness may hinder access to metal catalysts (e.g., Pd in cross-coupling).
  • Docking studies : Predict binding to biological targets (e.g., integrins) using AutoDock Vina .

Q. What experimental design optimizes enantioselective synthesis?

  • Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric Michael additions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve yields but may reduce enantiomeric excess (ee).
  • In situ monitoring : Use ReactIR to track reaction progress and identify intermediates .

Q. How does structural modification of the thiophene ring affect biological activity?

Replace thiophene with substituted analogs (e.g., 3-methylthiophene or furan) and evaluate:

  • SAR in integrin inhibition : αvβ6 binding affinity (IC50_{50}) via ELISA or SPR assays.
  • Lipophilicity : LogP changes impact membrane permeability (measured via shake-flask method) .

Methodological Considerations

Handling discrepancies in NMR data for amine protons

  • Variable temperature NMR : Suppress exchange broadening by cooling to 253 K.
  • Deuterated solvents : Use D2 _2O for exchangeable protons to confirm amine presence .

Mitigating racemization during esterification

  • Low-temperature conditions : Perform reactions at 0–5°C.
  • Enzyme-mediated catalysis : Lipases (e.g., Candida antarctica) retain chirality .

Analyzing metabolic stability in biological studies

  • LC-MS/MS : Quantify degradation products in liver microsomes.
  • CYP450 inhibition assays : Identify metabolic pathways using recombinant enzymes .

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